molecular formula C9H8ClN3O2 B13580976 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Cat. No.: B13580976
M. Wt: 225.63 g/mol
InChI Key: SSHYEKLLKPIBBH-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyrimidine-2,4-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves the condensation of pyridine derivatives with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization with urea to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific structural features and the potential for diverse chemical modifications. Its combination of a pyridine ring with a tetrahydropyrimidine-2,4-dione moiety provides a versatile scaffold for the development of new compounds with varied biological activities.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

1-pyridin-3-ylpyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C9H7N3O2.ClH/c13-8-3-5-12(9(14)11-8)7-2-1-4-10-6-7;/h1-6H,(H,11,13,14);1H

InChI Key

SSHYEKLLKPIBBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=CC(=O)NC2=O.Cl

Origin of Product

United States

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